molecular formula C9H9NO4 B1610930 1-(3-Methoxy-5-nitrophenyl)ethanone CAS No. 85276-69-3

1-(3-Methoxy-5-nitrophenyl)ethanone

Cat. No.: B1610930
CAS No.: 85276-69-3
M. Wt: 195.17 g/mol
InChI Key: HDCGVNAVLOWLHP-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with an ethanone group (-COCH3) at the para position relative to the methoxy group

Preparation Methods

1-(3-Methoxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-5-nitrobenzoic acid with methanol in the presence of a catalyst to form 3-methoxy-5-nitrobenzoic acid, which is then converted to this compound through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acetyl chloride, aluminum chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxy-5-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-5-nitrophenyl)ethanone and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The specific molecular targets and pathways depend on the structure of the derivatives and their intended applications .

Comparison with Similar Compounds

1-(3-Methoxy-5-nitrophenyl)ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-methoxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCGVNAVLOWLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574792
Record name 1-(3-Methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85276-69-3
Record name 1-(3-Methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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